6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound exhibits interesting optical properties, making it a candidate for use in nonlinear optical materials.
Pharmacology: It has shown promise as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Mechanism of Action
The mechanism of action of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazoles: These compounds have a similar thiadiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-naphthalen-1-yl-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-2-6-14-17-18-16-20(14)19-15(21-16)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGGUXBWSEFBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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